2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide, also known as DIOC, is a chemical compound used in scientific research. It is a water-soluble, zwitterionic compound that has been found to have potential applications in various fields, such as biochemistry, pharmacology, and material science. In
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide is not fully understood. However, it has been found to interact with various biomolecules, such as proteins and nucleic acids, through electrostatic and hydrogen bonding interactions.
Biochemische Und Physiologische Effekte
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide has been found to have various biochemical and physiological effects, such as:
1. Low toxicity: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide has been found to have low toxicity in vitro and in vivo.
2. Water solubility: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide is water-soluble, which makes it easier to use in various applications.
3. Stability: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide is stable under various conditions, such as pH and temperature changes.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide has various advantages and limitations for lab experiments, such as:
Advantages:
1. Versatility: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be used in various scientific research applications.
2. Sensitivity: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide is a highly sensitive fluorescent probe.
3. Water solubility: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide is water-soluble, which makes it easier to use in aqueous solutions.
Limitations:
1. Cost: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be expensive to synthesize.
2. Limited availability: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide may not be readily available in some research laboratories.
3. Chemical stability: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be chemically unstable under certain conditions.
Zukünftige Richtungen
There are various future directions for the use of 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide in scientific research, such as:
1. Development of new synthesis methods: New synthesis methods can be developed to improve the yield and purity of 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide.
2. Application in drug delivery: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be further explored as a carrier molecule for drug delivery.
3. Development of new fluorescent probes: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be used as a starting point for the development of new fluorescent probes with improved properties.
4. Application in material science: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be further explored for its potential applications in modifying the surface properties of materials.
Conclusion:
In conclusion, 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide is a versatile chemical compound that has potential applications in various fields of scientific research. Its water solubility, low toxicity, and stability make it an attractive candidate for various applications. Further research is needed to fully understand its mechanism of action and to explore its potential applications in drug delivery and material science.
Synthesemethoden
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be synthesized using various methods, including the reaction of 2,2-dimethylimidazole with dimethyl sulfate and subsequent hydrolysis, or the reaction of 2,2-dimethylimidazole with N,N-dimethylcarbamoyl chloride. The purity of the synthesized 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide has been used in various scientific research applications, such as:
1. Protein labeling: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be used as a fluorescent probe to label proteins for imaging and detection purposes.
2. Drug delivery: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be used as a carrier molecule to deliver drugs to specific targets in the body.
3. Material science: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be used to modify the surface properties of materials, such as polymers and nanoparticles.
Eigenschaften
CAS-Nummer |
138000-95-0 |
---|---|
Produktname |
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide |
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c1-6(2)8-4(5(7)10)3-9(6)11/h3H,1-2H3,(H2,7,10) |
InChI-Schlüssel |
DHMIBXXTTHYCHF-UHFFFAOYSA-N |
SMILES |
CC1(N=C(C=[N+]1[O-])C(=O)N)C |
Kanonische SMILES |
CC1(N=C(C=[N+]1[O-])C(=O)N)C |
Synonyme |
2H-Imidazole-4-carboxamide,2,2-dimethyl-,1-oxide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.